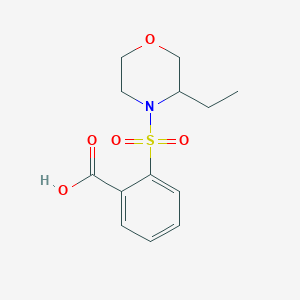
5-(3-Ethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Ethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as EMCA and is a derivative of thiophene. EMCA has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of EMCA is not fully understood, but it is believed to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators and oxidative stress. By inhibiting their activity, EMCA may have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that EMCA has anti-inflammatory and antioxidant effects in vitro and in vivo. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. EMCA has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
EMCA has several advantages for use in laboratory experiments. It is stable and easy to synthesize, and its effects are well-characterized. However, there are also limitations to its use. EMCA is not very soluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several potential future directions for research involving EMCA. One area of interest is the development of more effective formulations of EMCA that can be administered in vivo. Another area is the investigation of the long-term effects of EMCA on physiological processes, including its potential as a therapeutic agent for chronic diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of EMCA and its potential interactions with other drugs and compounds.
合成方法
EMCA can be synthesized using different methods, including the reaction of 3-ethylmorpholine-4-carbonyl chloride with thiophene-2-carboxylic acid. Another method involves the reaction of 3-ethylmorpholine-4-carboxylic acid with thiophene-2-carbonyl chloride. Both methods result in the formation of EMCA, which is then purified using various techniques such as recrystallization and chromatography.
科学研究应用
EMCA has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been used to study the role of certain enzymes in various physiological processes, including inflammation and oxidative stress. EMCA has also been used as a tool to investigate the mechanism of action of certain drugs and compounds.
属性
IUPAC Name |
5-(3-ethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-2-8-7-17-6-5-13(8)11(14)9-3-4-10(18-9)12(15)16/h3-4,8H,2,5-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDMHEFNXAINCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)
![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)

